Sphingosine-1-phosphate C17

Vue d'ensemble

Description

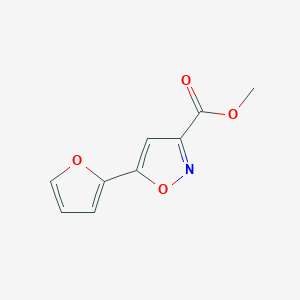

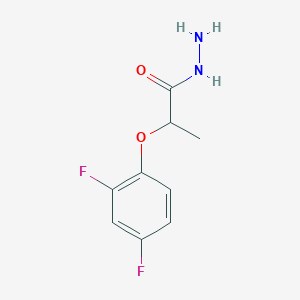

Sphingosine-1-phosphate (d17:1) est un dérivé de la céramide et une forme phosphorylée de l'analogue C17 de la sphingosine. Il s'agit d'un sphingolipide zwitterionique présent chez les insectes, les levures et les plantes . Ce composé joue un rôle crucial en tant que médiateur lipidique bioactif, régulant divers processus physiologiques et cellulaires tels que l'athérosclérose, l'inflammation, l'immunité, la tumorigenèse et la prolifération cellulaire .

Applications De Recherche Scientifique

Sphingosine-1-phosphate (d17:1) has numerous scientific research applications across various fields:

Mécanisme D'action

Target of Action

C17 Sphingosine-1-phosphate (S1P) primarily targets the Sphingosine-1-phosphate receptors (S1PRs) . These receptors are widely expressed and play a crucial role in various physiological processes . They are involved in regulating cellular behavior, such as migration, adhesion, survival, and proliferation .

Mode of Action

S1P interacts with its targets, the S1PRs, leading to changes in cellular behavior . For instance, exogenous S1P activates S1PR1 and exhibits protective effects against hepatic and renal ischemia and reperfusion . It has been found that S1P can activate the S1PR1-Gq signaling pathway, which increases intracellular calcium concentration, promotes the activation of eNOS, and subsequently inhibits VCAM-1 expression .

Biochemical Pathways

S1P is derived from the hydrolysis of ceramide during the sequential degradation of plasma membrane glycosphingolipids and sphingomyelin . The bulk of sphingosine, the precursor substrate for the synthesis of S1P, is generated by degradation in lysosomes . The catabolically generated sphingosine is phosphorylated by either of two sphingosine kinases, SPHK1 and SPHK2, to produce S1P .

Pharmacokinetics

The pharmacokinetics of S1P involves its metabolism, transport, and signaling functions . Once exported out of cells by cell-specific transporters, chaperone-bound S1P is spatially compartmentalized in the circulatory system . This compartmentalization impacts the bioavailability of S1P.

Result of Action

The interaction of S1P with its receptors leads to various molecular and cellular effects. It regulates the survival of cells and their differentiation, the motility and dynamics of the cytoskeleton, and is involved in the processes of cell migration, proliferation, and autophagy . It also plays a role in numerous mechanisms, including angiogenesis, cell growth, survival and motility, cytoskeletal rearrangement, neural development, CNS function, and immune cell trafficking .

Action Environment

The action of S1P is influenced by various environmental factors. For instance, the quantity and concentration of EPA/DHA used in research can lead to variations in the levels of metabolites produced, which can affect the recognition of these metabolites by specific receptors and their role in cardiovascular protection . Furthermore, the expression of S1PRs and their action depend on the type of CNS cells, the stage of their development, and the state of the whole organism .

Analyse Biochimique

Biochemical Properties

(2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate participates in several biochemical reactions, primarily through its interactions with enzymes and proteins involved in sphingolipid metabolism. One of the key enzymes it interacts with is sphingosine kinase, which phosphorylates sphingosine to produce sphingosine-1-phosphate (S1P). This phosphorylation is crucial for the regulation of various cellular processes, including cell proliferation and survival . Additionally, (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate interacts with ceramidase, which hydrolyzes ceramide to produce sphingosine, further linking it to the sphingolipid metabolic pathway .

Cellular Effects

(2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate exerts significant effects on various cell types and cellular processes. It influences cell signaling pathways by acting as a precursor to sphingosine-1-phosphate, a potent signaling molecule. Sphingosine-1-phosphate binds to its receptors on the cell surface, triggering downstream signaling cascades that affect cell proliferation, migration, and survival . Moreover, (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate impacts gene expression by modulating transcription factors involved in cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of action of (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate involves its conversion to sphingosine-1-phosphate by sphingosine kinase. This binding activates various intracellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, leading to changes in gene expression and cellular behavior . Additionally, (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate can inhibit or activate specific enzymes, further influencing cellular metabolism and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate have been observed to change over time. The stability of this compound is influenced by factors such as temperature and pH, which can affect its degradation rate . Long-term studies have shown that (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems.

Dosage Effects in Animal Models

The effects of (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate vary with different dosages in animal models. At low doses, the compound has been shown to promote cell survival and proliferation, while higher doses can induce apoptosis and cell death . These threshold effects are important for determining the therapeutic window of the compound and its potential toxic effects. Additionally, high doses of (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate have been associated with adverse effects such as inflammation and tissue damage .

Metabolic Pathways

(2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate is involved in several metabolic pathways, primarily those related to sphingolipid metabolism. It is a precursor to sphingosine-1-phosphate, which is produced through the action of sphingosine kinase . This compound also interacts with enzymes such as ceramidase and sphingomyelinase, which are involved in the breakdown and synthesis of sphingolipids . These interactions influence metabolic flux and the levels of various metabolites, impacting cellular function and homeostasis.

Transport and Distribution

The transport and distribution of (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with lipid transport proteins that facilitate its movement across cell membranes . Additionally, its distribution within tissues is influenced by factors such as lipid solubility and the presence of binding sites on cellular membranes . These properties are crucial for understanding the bioavailability and pharmacokinetics of the compound.

Subcellular Localization

(2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate is localized in various subcellular compartments, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus . Its activity and function are influenced by its localization, as it interacts with specific enzymes and receptors within these compartments . Post-translational modifications, such as phosphorylation, can also affect its targeting to specific organelles and its overall function within the cell .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le Sphingosine-1-phosphate (d17:1) peut être synthétisé enzymatiquement en faisant réagir la sphingosine phosphorylcholine avec la phospholipase D. Cette réaction ne produit que le produit monophosphate sans former le produit diphosphate . Le produit est généralement un mélange de formes L-thréo et D-érythro, selon la procédure utilisée .

Méthodes de production industrielle

Les méthodes de production industrielle du Sphingosine-1-phosphate (d17:1) impliquent la phosphorylation enzymatique de la sphingosine à l'aide de kinases de sphingosine. Ces kinases, en particulier la kinase de sphingosine 1 et la kinase de sphingosine 2, catalysent le processus de phosphorylation, conduisant à la formation de sphingosine-1-phosphate .

Analyse Des Réactions Chimiques

Types de réactions

Le Sphingosine-1-phosphate (d17:1) subit diverses réactions chimiques, notamment :

Oxydation : Le Sphingosine-1-phosphate peut être oxydé pour former différents métabolites.

Réduction : Les réactions de réduction peuvent convertir le Sphingosine-1-phosphate en sphingosine.

Substitution : Les réactions de substitution peuvent modifier le groupe phosphate ou l'épine dorsale de la sphingosine.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour assurer la formation du produit souhaité.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers métabolites de sphingolipides, qui jouent un rôle important dans la signalisation cellulaire et les processus physiologiques .

Applications de la recherche scientifique

Le Sphingosine-1-phosphate (d17:1) a de nombreuses applications de recherche scientifique dans divers domaines :

Mécanisme d'action

Ces récepteurs sont largement exprimés et transduisent des signaux intracellulaires pour réguler le comportement cellulaire, tels que la migration, l'adhésion, la survie et la prolifération . Les voies de signalisation impliquées comprennent l'activation de diverses kinases et facteurs de transcription, conduisant à divers résultats physiologiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Sphingosine-1-phosphate (d181) : Un composé similaire avec une épine dorsale de sphingosine à 18 carbones.

Sphingosine-1-phosphate (d161) : Un dérivé avec une épine dorsale de sphingosine à 16 carbones.

Céramide-1-phosphate : Un autre sphingolipide phosphorylé avec des fonctions biologiques distinctes.

Unicité

Le Sphingosine-1-phosphate (d17:1) est unique en raison de son épine dorsale de sphingosine à 17 carbones spécifique, qui influence son activité biologique et ses interactions avec les récepteurs. Cette variation structurale lui permet de moduler différents processus physiologiques par rapport à d'autres analogues du Sphingosine-1-phosphate .

Propriétés

IUPAC Name |

[(E,2S,3R)-2-amino-3-hydroxyheptadec-4-enyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)16(18)15-23-24(20,21)22/h13-14,16-17,19H,2-12,15,18H2,1H3,(H2,20,21,22)/b14-13+/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITGNIYTXHNNNE-LHMZYYNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate quantified in biological samples?

A1: Two main approaches are highlighted in the research:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This method offers high sensitivity and can quantify (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate directly. Researchers used a C17- (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate as an internal standard for accurate quantification. [] This technique is particularly useful for studying (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate levels in cell cultures and tissues.

- Indirect measurement by HPLC after enzymatic dephosphorylation: This method involves treating samples with alkaline phosphatase to remove the phosphate group from (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate, converting it to sphingosine. The resulting sphingosine is then derivatized with o-phthalaldehyde (OPA) and quantified using HPLC. [] This method allows for simultaneous analysis of other sphingoid bases and their phosphates.

Q2: What is the role of sphingosine kinase in the context of (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate signaling?

A2: Sphingosine kinase (SphK) is a key enzyme responsible for phosphorylating sphingosine to produce (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate. [] Therefore, SphK activity directly influences (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate levels within cells. Modulating SphK activity, either through pharmacological activation or inhibition, leads to corresponding changes in (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate levels, impacting various downstream signaling pathways. Researchers can use SphK activity as a proxy to investigate the effects of different stimuli or compounds on (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate signaling.

Q3: Can you provide examples of how researchers have manipulated (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate levels in cells?

A3: The research highlights two specific examples:

- Treatment with tumor necrosis factor-alpha (TNF-α): TNF-α is a cytokine known to activate sphingosine kinase. In the study, treating cells with TNF-α led to a significant increase in SphK activity, suggesting an elevation in (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate levels. [] This approach is valuable for studying the effects of increased (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate signaling.

- Treatment with dimethylsphingosine (DMS): DMS is a known inhibitor of sphingosine kinase. Treating cells with DMS resulted in decreased SphK activity, indicating a reduction in (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate levels. [] This approach helps elucidate the consequences of reduced (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol-1-phosphate signaling in cellular processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,4-Difluorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one](/img/structure/B1309082.png)

![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)

![N'-Hydroxy-1-[(2-nitrophenyl)methyl]pyrrole-2-carboximidamide](/img/structure/B1309093.png)

![N''-[(E)-1-(2-furyl)ethylidene]carbonothioic dihydrazide](/img/structure/B1309114.png)